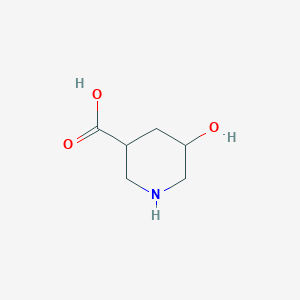

5-hydroxypiperidine-3-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxypiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-5-1-4(6(9)10)2-7-3-5/h4-5,7-8H,1-3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNUJKFLEDJRTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Hydroxypiperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its favorable influence on the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide delves into the specific chemical characteristics of a key derivative, 5-hydroxypiperidine-3-carboxylic acid. By providing a multi-faceted examination of its structure, reactivity, and analytical profile, we aim to equip researchers with the foundational knowledge necessary to strategically leverage this versatile molecule in the design and synthesis of novel therapeutic agents.

Core Molecular Structure and Physicochemical Profile

This compound is a heterocyclic, non-proteinogenic amino acid. Its structure is defined by a saturated six-membered nitrogen-containing ring (piperidine) substituted with a hydroxyl group at the 5-position and a carboxylic acid group at the 3-position. This arrangement of functional groups imparts a unique combination of polarity, hydrogen bonding capability, and stereochemical complexity.

The fundamental identifiers and computed properties of this compound are summarized below. It is primarily available as a solid and is often supplied as a racemic mixture or as its hydrochloride salt.[1]

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

} enddot Caption: 2D Structure of this compound.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Numbers | 229152-86-7, 885951-97-3 | [2] |

| Molecular Formula | C₆H₁₁NO₃ | [2] |

| Molecular Weight | 145.16 g/mol | [2] |

| Physical Form | Solid | |

| InChI Key | OKNUJKFLEDJRTR-UHFFFAOYSA-N | [2] |

| SMILES | OC(C1CC(O)CNC1)=O | |

| XLogP3 (Computed) | -3.4 | [2] |

| Topological Polar Surface Area | 69.6 Ų | [2] |

Note: Experimental data for properties such as melting point and pKa are not consistently reported in publicly available literature. The pKa values can be estimated based on the constituent functional groups: the carboxylic acid moiety is expected to have a pKa in the range of 2-5, while the secondary amine (as its conjugate acid) will have a pKa in the range of 10-11.

Stereochemistry: The Basis of Biological Specificity

The structure contains two stereocenters at the C3 and C5 positions, giving rise to four possible stereoisomers: (3S,5S), (3R,5R), (3S,5R), and (3R,5S). The (3S,5S) and (3R,5R) isomers are an enantiomeric pair, as are the (3S,5R) and (3R,5S) isomers. The relationship between these pairs is diastereomeric.

The spatial orientation of the hydroxyl and carboxylic acid groups is critical, as it dictates the molecule's conformational preferences and its ability to interact with chiral biological targets like enzymes and receptors. The cis (hydroxyl and carboxyl groups on the same side of the ring) and trans (opposite sides) diastereomers will exhibit distinct physical properties and biological activities. Consequently, stereocontrolled synthesis is paramount when developing this scaffold for a specific therapeutic application.

dot graph stereoisomers { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} enddot Caption: Stereoisomeric relationships of the molecule.

Synthesis and Reactivity

Synthetic Strategies

The synthesis of substituted piperidines is a well-explored area of organic chemistry. For 5-hydroxypiperidine-carboxylic acids, common strategies often begin with chiral starting materials like amino acids to establish stereochemistry early. Patents for the related 5-hydroxypiperidine-2-carboxylic acid reveal routes starting from protected glutamic or pyroglutamic acid, which undergo homologation (carbon chain extension) followed by reductive cyclization.[3]

A plausible, generalized approach for the 3-carboxylic acid isomer involves the cyclization of a suitably functionalized linear precursor.

Exemplary Protocol Insight: A synthesis for a related N-protected analog, 1-benzyl-3-hydroxypiperidine-3-carboxylic acid, demonstrates a key synthetic transformation.[4] It begins with 1-benzyl-3-piperidone, which undergoes a Strecker-type reaction with potassium cyanide to form an aminonitrile. Subsequent hydrolysis of the nitrile group under acidic conditions yields the final carboxylic acid. This highlights a common strategy of building the substitution pattern on a pre-formed piperidone ring.[4]

Chemical Reactivity

The molecule's reactivity is governed by its three functional groups, providing orthogonal handles for chemical modification. This versatility is a primary reason for its utility as a scaffold in drug discovery.

-

Secondary Amine (N1): As a nucleophile, it readily undergoes:

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to introduce substituents.

-

N-Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides or sulfonamides, respectively. This is often used to modulate polarity and introduce new pharmacophoric elements.

-

Boc Protection: Easily protected with di-tert-butyl dicarbonate (Boc₂O) to facilitate reactions at other sites.[5]

-

-

Carboxylic Acid (C3): This group enables:

-

Esterification: Conversion to esters (e.g., via Fischer esterification or reaction with alkyl halides under basic conditions) to act as prodrugs or modify solubility.

-

Amide Bond Formation: Coupling with amines using standard reagents (e.g., HATU, EDC/HOBt) is a cornerstone of peptide and small molecule synthesis, allowing for the extension of the molecular framework.

-

Reduction: Can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.

-

-

Secondary Alcohol (C5): The hydroxyl group can undergo:

-

O-Alkylation: Formation of ethers via Williamson ether synthesis.

-

O-Acylation: Formation of esters with acyl chlorides or anhydrides.

-

Oxidation: Oxidation to a ketone (5-oxopiperidine-3-carboxylic acid) using reagents like PCC or Swern oxidation, providing another point for diversification.

-

Spectroscopic and Analytical Characterization

Confirming the structure and purity of this compound and its derivatives relies on standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Signatures

| Technique | Feature | Expected Characteristics | Rationale & References |

| ¹H NMR | -COOH | Very broad singlet, δ 10-13 ppm. Disappears on D₂O exchange. | Acidic proton with variable hydrogen bonding.[6] |

| -CH(OH)- | Multiplet, δ 3.5-4.5 ppm. | Proton on a carbon bearing an electronegative oxygen. | |

| -CH(COOH)- | Multiplet, δ 2.5-3.5 ppm. | Proton alpha to a carbonyl group. | |

| Ring -CH₂- & -NH- | Complex multiplets, δ 1.5-3.5 ppm. | Overlapping signals from the piperidine ring protons and the amine proton. | |

| ¹³C NMR | -COOH | δ 170-185 ppm. | Characteristic chemical shift for a carboxylic acid carbon.[6] |

| -CH(OH) | δ 60-75 ppm. | Carbon attached to a hydroxyl group. | |

| Ring Carbons | δ 20-60 ppm. | Aliphatic carbons of the piperidine ring. | |

| IR Spectroscopy | O-H Stretch | Very broad band, 2500-3300 cm⁻¹. | Overlapping stretches from the carboxylic acid dimer and the alcohol.[1][6] |

| N-H Stretch | Moderate band, ~3300-3500 cm⁻¹. | Often obscured by the broad O-H band. | |

| C=O Stretch | Strong, sharp band, 1700-1725 cm⁻¹. | Characteristic carbonyl absorption for a saturated carboxylic acid.[1][6] | |

| C-O Stretch | Strong band, 1210-1320 cm⁻¹. | From the C-O single bonds of the acid and alcohol.[7] | |

| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z = 145. Weak or absent. | Common for aliphatic alcohols and acids.[8][9] |

| Fragmentation | Loss of H₂O (M-18), •OH (M-17), or •COOH (M-45). | Characteristic fragmentation patterns for alcohols and carboxylic acids.[8][10] |

Role in Drug Discovery and Development

The piperidine motif is present in a vast number of approved drugs. Its inclusion often enhances metabolic stability and improves aqueous solubility and membrane permeability, key components of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug.

This compound serves as a trifunctional scaffold, allowing for systematic exploration of the chemical space around the core ring. Each functional group can be modified to optimize binding interactions with a biological target.

Derivatives of related hydroxypiperidine carboxylic acids have been explored for various therapeutic applications, including as antibacterial and anticancer agents, underscoring the potential of this structural class.[3]

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it can be a skin, eye, or respiratory irritant.

-

Hazard Statements: H302 - Harmful if swallowed.

-

Precautionary Statements: P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

Storage: Should be stored as a combustible solid (Storage Class 11) in a cool, dry, well-ventilated area.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a chemically versatile and stereochemically rich building block. Its trifunctional nature provides a robust platform for generating diverse molecular libraries tailored for specific biological targets. A thorough understanding of its core properties—from its fundamental physicochemical characteristics and reactivity to its analytical signatures—is essential for any researcher aiming to exploit this privileged scaffold in the rational design of next-generation therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.

- Google Patents. EP3091002A1 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

PrepChem.com. Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

-

ResearchGate. Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. This compound | C6H11NO3 | CID 4577144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

The Definitive Guide to the Structural Elucidation of 5-hydroxypiperidine-3-carboxylic acid

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the precise characterization of novel chemical entities is paramount. 5-hydroxypiperidine-3-carboxylic acid, a substituted piperidine, represents a class of heterocyclic compounds with significant potential in drug discovery due to their diverse biological activities. The journey from a synthesized or isolated compound to a fully characterized molecule with confirmed structure and stereochemistry is a multi-faceted process demanding a strategic application of modern analytical techniques. This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound, grounded in scientific integrity and practical, field-proven methodologies.

Foundational Analysis: Confirming the Molecular Framework

The initial step in any structural elucidation workflow is to establish the fundamental properties of the molecule: its molecular weight and elemental composition. This is most effectively achieved through high-resolution mass spectrometry (HRMS).

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C6H11NO3), the expected exact mass can be calculated and compared against the experimental value.[1][2]

Table 1: Predicted and Observed HRMS Data for this compound

| Ion Species | Predicted m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | 146.0812 | Value to be determined experimentally | Calculation based on observed value |

| [M-H]⁻ | 144.0666 | Value to be determined experimentally | Calculation based on observed value |

| [M+Na]⁺ | 168.0631 | Value to be determined experimentally | Calculation based on observed value |

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve 1-2 mg of the purified compound in a suitable solvent (e.g., methanol, acetonitrile, or water) to a final concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes to observe different adducts and increase confidence in the molecular ion identification.

-

Data Analysis: Process the raw data to identify the monoisotopic peak of the molecular ion. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

The causality behind choosing HRMS lies in its ability to provide an unambiguous molecular formula, which is the bedrock of the entire elucidation process. A low ppm error between the predicted and observed mass lends high confidence to the proposed elemental composition.

Unraveling the Connectivity: The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment and connectivity of atoms within a molecule. A suite of 1D and 2D NMR experiments is essential for the complete assignment of the this compound structure.

1D NMR: ¹H and ¹³C Spectra

-

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns.

-

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial to differentiate between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in D₂O)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| 2 | 3.2-3.4 | m | 45-48 |

| 3 | 2.8-3.0 | m | 40-43 |

| 4 | 1.8-2.0 (ax), 2.2-2.4 (eq) | m | 28-32 |

| 5 | 4.0-4.2 | m | 65-68 |

| 6 | 3.0-3.2 (ax), 3.5-3.7 (eq) | m | 50-53 |

| COOH | - | - | 175-178 |

Note: These are predicted values and may vary based on the solvent and pH.

2D NMR: COSY, HSQC, and HMBC

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing the proton connectivity within the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can influence the chemical shifts and the observation of exchangeable protons (NH and OH).

-

1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} spectra.

-

2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments. Standard pulse programs provided by the spectrometer manufacturer are generally sufficient.

-

Data Interpretation:

-

Start by identifying the key functional group signals (e.g., the proton on the carbon bearing the hydroxyl group, the proton on the carbon with the carboxylic acid).

-

Use the COSY spectrum to walk through the spin systems and establish the proton-proton connectivities within the piperidine ring.

-

Assign the protonated carbons using the HSQC spectrum.

-

Utilize the HMBC correlations to confirm the overall structure, paying close attention to correlations to the carbonyl carbon of the carboxylic acid.

-

Diagram: NMR-Based Structural Elucidation Workflow

Caption: Workflow for NMR-based structural elucidation.

Probing Fragmentation and Confirming Connectivity: Tandem Mass Spectrometry (MS/MS)

While HRMS provides the elemental composition, tandem mass spectrometry (MS/MS) offers valuable structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule's structure.

Diagram: Predicted MS/MS Fragmentation Pathway

Caption: Predicted fragmentation pathways for [M+H]⁺.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS)

-

Instrumentation: Use a mass spectrometer capable of performing MS/MS, such as a triple quadrupole, ion trap, or Q-TOF instrument.

-

Precursor Ion Selection: Isolate the molecular ion ([M+H]⁺ or [M-H]⁻) in the first stage of the mass spectrometer.

-

Collision-Induced Dissociation (CID): Subject the isolated precursor ions to collisions with an inert gas (e.g., argon or nitrogen) to induce fragmentation.

-

Fragment Ion Analysis: Analyze the resulting fragment ions in the second stage of the mass spectrometer.

-

Interpretation: Propose fragmentation mechanisms that are consistent with the observed neutral losses and fragment ion masses. This can help confirm the presence of the hydroxyl and carboxylic acid groups and provide insights into the connectivity of the piperidine ring.

Defining the 3D Arrangement: Stereochemistry and Conformational Analysis

This compound has two stereocenters (at C3 and C5), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Determining the relative and absolute stereochemistry is a critical aspect of its complete structural elucidation.

Chiral Separation

The first step in stereochemical analysis is to separate the enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method.

Experimental Protocol: Chiral HPLC Method Development

-

Column Screening: Screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type, or macrocyclic antibiotic-based) with different mobile phases (normal-phase, reversed-phase, or polar organic mode).

-

Method Optimization: Once a promising column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and temperature to achieve baseline resolution of the enantiomers.

-

Detection: Use a UV detector or, for higher sensitivity and confirmation, a mass spectrometer.

Table 3: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® series) |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic acid (e.g., 80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

Determination of Relative and Absolute Stereochemistry

-

NMR Spectroscopy (NOE): Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of protons. For cyclic systems like piperidines, NOE correlations can help determine the relative stereochemistry (cis or trans) of the substituents. For example, a strong NOE between the protons at C3 and C5 would suggest they are on the same face of the ring (cis). Piperidine rings typically adopt a chair conformation.

-

X-ray Crystallography: If a suitable single crystal of one of the pure enantiomers (or a derivative) can be obtained, X-ray crystallography provides an unambiguous determination of both the relative and absolute stereochemistry.

-

Vibrational Circular Dichroism (VCD): VCD, coupled with quantum chemical calculations, can be a powerful tool for determining the absolute configuration of chiral molecules in solution.

The Final Verdict: Data Integration and Structural Confirmation

The elucidation of the structure of this compound is not a linear process but rather an iterative one where data from different analytical techniques are integrated to build a cohesive and self-validating picture of the molecule.

Diagram: Integrated Structural Elucidation Strategy

Caption: An integrated approach to structural elucidation.

By systematically applying these techniques and critically evaluating the resulting data, researchers and drug development professionals can confidently determine the complete structure of this compound, paving the way for further investigation into its biological properties and therapeutic potential.

References

-

Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Piperidine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

Sources

5-hydroxypiperidine-3-carboxylic acid CAS number lookup

An In-depth Technical Guide to 5-Hydroxypiperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound in neuroscience research and medicinal chemistry. We delve into its core chemical identity, including CAS registry numbers for its various forms, and explore its stereochemical nuances. The guide elucidates common synthetic pathways, detailing the strategic choices behind precursor selection and reaction mechanisms. A significant focus is placed on its primary application as a gamma-aminobutyric acid (GABA) uptake inhibitor, contextualizing its mechanism of action within the GABAergic system and comparing its structure-activity relationship to seminal compounds like nipecotic acid. This document consolidates physicochemical data, detailed experimental protocols for functional assessment, and essential safety information to serve as a vital resource for professionals engaged in CNS drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a non-proteinogenic amino acid derivative featuring a piperidine core. This structure is of significant interest as it serves as a conformationally restricted analog of GABA, the primary inhibitory neurotransmitter in the central nervous system. Its therapeutic and research potential is largely derived from its ability to modulate GABAergic neurotransmission.[1][2]

Nomenclature and CAS Registry Numbers

The precise identification of chemical compounds is critical for procurement, regulatory compliance, and scientific literature tracking. This compound and its related forms are registered under several CAS numbers, which can vary based on stereochemistry, salt form, or if it is a protected intermediate.

| Compound Name | CAS Number | Notes |

| This compound | 229152-86-7 | Stereochemistry not specified.[3][4] |

| This compound hydrochloride | 1171511-34-4 | Hydrochloride salt form.[5] |

| (3RS,5SR)-5-Hydroxypiperidine-3-carboxylic Acid | Not explicitly found; referenced in literature. | A specific racemic diastereomer.[1] |

| 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid | Not explicitly found; referenced as a synthetic intermediate. | N-benzyl protected intermediate.[6] |

Note: The literature often discusses regioisomers such as 4-hydroxy and 5-hydroxy-piperidine-2-carboxylic acid. Researchers should exercise caution to ensure they are referencing the correct positional isomer.

Stereochemistry

This compound possesses two chiral centers, at carbons C3 and C5. This gives rise to four possible stereoisomers (two pairs of enantiomers). The relative orientation of the hydroxyl and carboxylic acid groups (cis or trans) significantly influences the molecule's three-dimensional shape and, consequently, its biological activity. For instance, the literature describes the synthesis and activity of the (3RS,5SR) diastereomer, highlighting the importance of stereochemical control in its application as a GABA uptake inhibitor.[1]

Physicochemical Data

The fundamental properties of the parent compound are summarized below. These values are essential for experimental design, including solvent selection and dosage calculations.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₃ | |

| Molecular Weight | 145.16 g/mol | |

| Appearance | Solid | |

| InChI Key | OKNUJKFLEDJRTR-UHFFFAOYSA-N |

Synthesis and Characterization

The synthesis of this compound analogs typically involves multi-step sequences starting from commercially available piperidine precursors. A common strategy employs an N-protected piperidone derivative, which allows for controlled introduction of the required functional groups.

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic approach identifies N-benzyl-3-piperidone as a strategic starting material. The benzyl group serves as a robust protecting group for the piperidine nitrogen, stable to various reaction conditions but readily removable in the final step via catalytic hydrogenation.[7] The synthesis proceeds through a cyanohydrin formation followed by hydrolysis to establish the carboxylic acid and hydroxyl groups at the C3 position, although this route leads to the 3-hydroxy-3-carboxylic acid isomer. A more relevant pathway to the target molecule involves building the substituted piperidine ring from acyclic precursors or modifying existing piperidines. For the related N-benzyl intermediate, synthesis often starts with 1-benzyl-3-piperidone hydrochloride.[7]

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for synthesizing a protected version of this compound. The key steps involve nucleophilic addition to a ketone, functional group manipulation, and final deprotection.

Sources

- 1. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 229152-86-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 229152-86-7 [amp.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Buy 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid [smolecule.com]

- 7. prepchem.com [prepchem.com]

A Technical Guide to 5-Hydroxypiperidine-3-carboxylic Acid: Synthesis, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypiperidine-3-carboxylic acid is a saturated heterocyclic compound of significant interest in medicinal chemistry and neuroscience. As a derivative of piperidine, a common scaffold in many biologically active molecules, this compound and its stereoisomers have been explored for their potential to modulate neurotransmitter systems. This technical guide provides an in-depth overview of its nomenclature, synthesis, key chemical properties, and its role as a modulator of the γ-aminobutyric acid (GABA) system.

PART 1: Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific discourse. This section details the IUPAC name, synonyms, and key identifiers for this compound.

IUPAC Name

The systematically generated IUPAC name for the core structure is This compound .[1]

Synonyms and Identifiers

This compound is also known by several other names and is registered under various identifiers in chemical databases. These include:

-

5-Hydroxy-piperidine-3-carboxylic acid[1]

-

5-Hydroxynicotinic acid (in its unsaturated, aromatic precursor form)

-

(+/-)-5-hydroxypiperidine-3-carboxylic acid[1]

Table 1: Key Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 229152-86-7, 885951-97-3[1] | Chemical Abstracts Service |

| PubChem CID | 4577144 | PubChem |

| Molecular Formula | C₆H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 145.16 g/mol | PubChem[1] |

| InChIKey | OKNUJKFLEDJRTR-UHFFFAOYSA-N | IUPAC/NIST |

PART 2: Synthesis and Stereochemistry

The biological activity of this compound is intrinsically linked to its stereochemistry. The synthesis of specific stereoisomers is therefore a critical aspect of its study. The primary route to this compound is through the catalytic hydrogenation of its aromatic precursor, 5-hydroxynicotinic acid.

Key Synthetic Pathway: Catalytic Hydrogenation

The most direct method for the preparation of this compound is the reduction of the pyridine ring of 5-hydroxynicotinic acid. This is typically achieved through catalytic hydrogenation, often employing a rhodium on alumina (Rh/Al₂O₃) catalyst. This method generally yields a mixture of stereoisomers, with the cis-isomer, (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid, being a key product of interest due to its biological activity.[1]

Experimental Protocol: Synthesis of (3RS,5SR)-5-Hydroxypiperidine-3-carboxylic Acid

The following protocol is adapted from the literature for the synthesis of the cis-isomer of this compound.[1]

Materials:

-

5-Hydroxynicotinic acid

-

5% Rhodium on alumina (Rh/Al₂O₃) catalyst

-

Water (H₂O)

-

Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

High-pressure autoclave (e.g., Parr apparatus)

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a high-pressure autoclave, dissolve 5-hydroxynicotinic acid (1.0 g, 7.19 mmol) in water (50 mL).

-

Catalyst Addition: To this solution, add 5% rhodium on alumina catalyst (0.5 g).

-

Hydrogenation: Seal the autoclave and pressurize with hydrogen gas to 50 atmospheres (atm).

-

Reaction Conditions: Heat the mixture to 100°C and maintain vigorous stirring for 24 hours.

-

Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen gas, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with hot water.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a solid residue.

-

Purification: Recrystallize the crude product from a mixture of water and ethanol to obtain the purified (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid.

Diagram 1: Synthetic Workflow

Caption: Synthetic workflow for (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid.

PART 3: Biological Activity and Mechanism of Action

The primary pharmacological interest in this compound lies in its interaction with the GABAergic system, which is the main inhibitory neurotransmitter system in the central nervous system.

Role as a GABA Uptake Inhibitor

The cis-isomer, (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid, has been identified as an inhibitor of GABA uptake.[1] GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. By blocking these transporters, GABA uptake inhibitors increase the extracellular concentration of GABA, leading to enhanced GABAergic neurotransmission.

Mechanism of Action

The mechanism of action involves the competitive inhibition of GABA transporters, particularly GAT-1, which is predominantly located on presynaptic neurons and glial cells. By binding to the transporter, this compound prevents the re-entry of GABA into the presynaptic terminal, prolonging its presence in the synaptic cleft and its inhibitory effect on the postsynaptic neuron.

Diagram 2: Mechanism of GABA Uptake Inhibition

Caption: Inhibition of GABA reuptake by this compound.

Potency and Comparative Analysis

Table 2: Comparative Potency of GABA Uptake Inhibitors

| Compound | Target | Potency | Reference |

| Nipecotic Acid | GABA Uptake System | Potent Inhibitor | Jacobsen et al., 1982[1] |

| (3RS,5SR)-5-Hydroxypiperidine-3-carboxylic Acid | GABA Uptake System | Much Weaker Inhibitor than Nipecotic Acid | Jacobsen et al., 1982[1] |

This difference in potency highlights the structural sensitivity of the GABA transporter and provides valuable structure-activity relationship (SAR) data for the design of novel GABA uptake inhibitors. The hydroxyl group at the 5-position significantly reduces the inhibitory activity compared to the parent compound, nipecotic acid.

Conclusion

This compound, particularly its cis-(3RS,5SR)-isomer, serves as an important tool compound for studying the structure-activity relationships of GABA uptake inhibitors. Its synthesis via the catalytic hydrogenation of 5-hydroxynicotinic acid is a well-established route. Although a weaker inhibitor than nipecotic acid, its study provides crucial insights into the molecular requirements for potent GABA transporter inhibition. Further research to quantify its inhibitory activity and explore the therapeutic potential of its derivatives could yield novel drug candidates for neurological disorders characterized by GABAergic dysfunction.

References

-

Jacobsen, P., Labouta, I. M., Schaumburg, K., Falch, E., & Krogsgaard-Larsen, P. (1982). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry, 25(10), 1157–1162. [Link]

Sources

The Ubiquitous Piperidine Ring: A Technical Guide to the Natural Occurrence and Significance of Hydroxypiperidine Carboxylic Acids

Introduction: The Unseen Importance of Hydroxylated Piperidine Carboxylic Acids

Within the vast and intricate tapestry of natural products, the piperidine scaffold stands out as a recurring and vital structural motif. These nitrogen-containing heterocyclic compounds are not merely chemical curiosities; they are the backbone of a multitude of biologically active molecules with profound implications for human health and disease. This technical guide delves into a specific and compelling subclass: the hydroxypiperidine carboxylic acids. These molecules, characterized by the presence of both a hydroxyl and a carboxylic acid group on a piperidine ring, represent a fascinating intersection of amino acid metabolism and specialized metabolite biosynthesis. Their natural occurrence spans across kingdoms, from bacteria and fungi to plants and even as metabolic byproducts in mammals.[1][2]

For researchers, scientists, and drug development professionals, understanding the natural landscape of these compounds is paramount. It offers a blueprint for the discovery of novel therapeutic agents, a deeper comprehension of biochemical pathways, and insights into the chemical ecology of various organisms. This guide provides a comprehensive overview of the major classes of naturally occurring hydroxypiperidine carboxylic acids, their biosynthetic origins, detailed methodologies for their isolation and characterization, and an exploration of their significant biological activities.

A Survey of Nature's Hydroxypiperidine Carboxylic Acid Portfolio

The structural diversity of hydroxypiperidine carboxylic acids found in nature is a testament to the ingenuity of biosynthetic enzymes. These compounds vary in the position and stereochemistry of the hydroxyl and carboxyl groups, leading to a wide array of distinct molecules with unique properties.

| Compound Class | Specific Examples | Natural Sources | Associated Biological Activities |

| 3-Hydroxypiperidine-2-carboxylic acids | (2S,3R)-3-hydroxypiperidine-2-carboxylic acid | Found as a component of larger natural products like the cytotoxic alkaloid tetrazomine from Streptomyces species and the antifungal ulleungamides from marine bacteria.[3] | Antimicrobial, Cytotoxic (as part of larger molecules)[3] |

| 4-Hydroxypiperidine-2-carboxylic acids | (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid, (2S,4R)-4-hydroxypiperidine-2-carboxylic acid | Calliandra species (e.g., C. angustifolia, C. hirsuta, C. pittieri), Peganum harmala.[4][5][6][7] | Potential neuroactive properties.[8] |

| 5-Hydroxypiperidine-2-carboxylic acids | 5-Hydroxypiperidine-2-carboxylic acid (5-HPA) | Morus alba (Mulberry), Leucaena leucocephala, Leucaena glauca, Calliandra species, bacteria, and as a metabolite of L-lysine in mammals.[1] | Potential neuroprotective properties, involvement in bacterial iron acquisition (siderophore), and biofilm formation.[1] |

Biosynthesis: The L-Lysine Connection

The primary wellspring for the biosynthesis of the piperidine ring in these compounds is the essential amino acid L-lysine.[1][9] The metabolic transformation from a linear amino acid to a cyclic hydroxylated derivative is a multi-step enzymatic cascade.

The biosynthesis of piperidine-2-carboxylic acid (pipecolic acid), the precursor to many hydroxylated derivatives, proceeds via the pipecolate pathway. This pathway begins with the oxidative deamination of L-lysine to form α-keto-ε-aminocaproate, which spontaneously cyclizes to Δ¹-piperideine-2-carboxylate (P2C).[1] This intermediate is then reduced to L-pipecolate.[1] Subsequent hydroxylation at various positions on the piperidine ring is catalyzed by specific hydroxylases, such as pipecolic acid hydroxylase.[3] In plants, the aminotransferase AGD2-like defense response protein 1 (ALD1) and the reductase SAR-deficient 4 (SARD4) are key enzymes in the conversion of L-lysine to pipecolic acid, which is then N-hydroxylated by flavin-dependent monooxygenase1 (FMO1) to the immune-activating metabolite N-hydroxypipecolic acid (NHP).[10]

Caption: Biosynthetic pathway of hydroxypiperidine carboxylic acids from L-lysine.

Methodologies for Isolation, Purification, and Characterization

The successful isolation and characterization of hydroxypiperidine carboxylic acids from natural sources hinge on a systematic and well-executed experimental workflow. Given their amphoteric nature, combining techniques that exploit both their acidic and basic properties is often necessary.

Experimental Workflow: From Raw Material to Pure Compound

Caption: A generalized experimental workflow for the isolation and characterization of hydroxypiperidine carboxylic acids.

Detailed Experimental Protocols

1. Extraction:

-

Objective: To liberate the target compounds from the source matrix.

-

Protocol:

-

Grind the dried and powdered plant material or lyophilized microbial biomass.

-

Perform a preliminary defatting step by extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar constituents.[3]

-

Extract the defatted material exhaustively with a polar solvent such as methanol or ethanol, either through maceration at room temperature or using a Soxhlet apparatus.[11]

-

Concentrate the resulting extract under reduced pressure to obtain a crude extract.

-

2. Acid-Base Partitioning:

-

Objective: To separate the basic alkaloidal fraction from neutral and acidic components.

-

Protocol:

-

Dissolve the crude extract in a mixture of an immiscible organic solvent (e.g., dichloromethane or chloroform) and a dilute aqueous acid (e.g., 0.1 N HCl).[3]

-

Separate the aqueous layer containing the protonated alkaloids.

-

Basify the aqueous layer with a base (e.g., ammonium hydroxide) to a pH of 8-9.[3]

-

Extract the liberated free base alkaloids back into an organic solvent.[3]

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield a crude alkaloid fraction.

-

3. Chromatographic Purification:

-

Objective: To isolate the individual hydroxypiperidine carboxylic acids from the crude alkaloid mixture.

-

Protocol:

-

Subject the crude alkaloid fraction to column chromatography on silica gel or alumina.[3][12]

-

Elute with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity with solvents like chloroform, ethyl acetate, and methanol.

-

Monitor the fractions using thin-layer chromatography (TLC) and a suitable visualization reagent (e.g., Dragendorff's reagent for alkaloids).[13]

-

Combine fractions containing the compound of interest and concentrate.

-

For final purification, employ preparative high-performance liquid chromatography (HPLC), often using a C18 column with a mobile phase of acidified water and methanol or acetonitrile.

-

4. Structural Characterization:

-

Objective: To definitively determine the chemical structure and stereochemistry of the isolated compound.

-

Protocol:

-

Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (HRMS) to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

-

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups such as hydroxyl (-OH), carboxylic acid (-COOH), and amine (-NH-).

-

Biological Activities and Therapeutic Potential: A Multifaceted Pharmacophore

Hydroxypiperidine carboxylic acids and their derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Neuroprotection

Several piperidine derivatives have been investigated for their neuroprotective effects.[14] The proposed mechanisms often involve the modulation of key signaling pathways and the inhibition of enzymes involved in neurodegeneration. For instance, some multifunctional compounds have been shown to protect neurons by activating the AKT/Nrf2/HO-1 signaling pathway, which is crucial for cellular antioxidant responses.[2] Additionally, the inhibition of monoamine oxidase B (MAO-B), an enzyme that contributes to oxidative stress in the brain, is another avenue through which these compounds may exert their neuroprotective effects.[2]

Caption: Potential neuroprotective mechanisms of hydroxypiperidine carboxylic acid derivatives.

Antimicrobial Activity

The piperidine ring is a common feature in many antimicrobial compounds.[15][16] While the precise mechanism for simple hydroxypiperidine carboxylic acids is not fully elucidated, they often serve as crucial components of larger, more complex antimicrobial natural products.[3] The antimicrobial activity of piperidine derivatives can arise from their ability to disrupt microbial membranes, inhibit essential enzymes, or interfere with nutrient uptake.

Antidiabetic Properties and Glycosidase Inhibition

A significant area of interest is the role of polyhydroxylated piperidines, often referred to as iminosugars, as inhibitors of glycosidases.[11] These enzymes are responsible for the breakdown of complex carbohydrates into simple sugars. By inhibiting α-glucosidase in the small intestine, these compounds can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[17][18] This mechanism of action is the basis for the therapeutic use of some iminosugar drugs in the management of type 2 diabetes. The structural similarity of the hydroxylated piperidine ring to the pyranose ring of sugars allows these molecules to act as competitive inhibitors of glycosidases.[17]

Conclusion and Future Perspectives

The natural occurrence of hydroxypiperidine carboxylic acids presents a rich and largely untapped resource for scientific exploration and drug development. Their diverse structures and biological activities underscore their importance in chemical biology and medicinal chemistry. The biosynthetic pathways leading to these compounds, originating from the fundamental amino acid L-lysine, offer exciting possibilities for metabolic engineering and the sustainable production of these valuable molecules.

Future research should focus on a more systematic screening of diverse natural sources, including marine organisms and endophytic fungi, to uncover novel hydroxypiperidine carboxylic acid structures. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of more potent and selective therapeutic agents. The continued investigation into this fascinating class of natural products holds immense promise for addressing a range of human health challenges, from neurodegenerative diseases to metabolic disorders and infectious diseases.

References

- Smolecule. (2023, August 15). Buy 5-Hydroxypiperidine-2-carboxylic acid | 13096-31-6. Smolecule.

- Smolecule. (2S,3R)-3-hydroxypiperidine-2-carboxylic acid. Smolecule.

- PubChem. (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid | C6H11NO3 | CID 11019002.

- PubChem. (2S,4R)-4-hydroxypiperidine-2-carboxylic acid | C6H11NO3 | CID 10898837.

- Vranova, V., Lojkova, L., Rejsek, K., & Formanek, P. (2013). Significance of the natural occurrence of L- versus D-pipecolic acid: a review. Chirality, 25(12), 823-831.

- ResearchGate. (2016, January 15). (PDF)

- Academic Journals. (2015, August 22).

- ChemicalBook.

- RSC Publishing. (2016, December 16). 1.7. Isolation and Structural Identification of Piperine, the Major Alkaloid of Black Pepper.

- Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

- CABI Digital Library. EXTRACTION, ISOLATION AND CHEMICAL IDENTIFICATION OF PIPERINE ALKALOID FROM BLACK PEPPER SEEDS AND ITS ANTIBACTERIAL ACTIVITY.

- Pharmatutor.

- Taylor & Francis Online.

- PubChem. 4-Hydroxypipecolic acid | C6H11NO3 | CID 151907.

- PubMed Central. (2022, March 8). An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli.

- Mitrask.

- PubMed. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors.

- ResearchGate. (2016, February 11).

- Bridge Organics. (2R,4S)-4-hydroxypiperidine-2-carboxylic acid.

- ResearchGate. (a) Biosynthesis of Piperidine from L-Lysine (b)

- Google Patents.

- MDPI. Interconnected Set of Enzymes Provide Lysine Biosynthetic Intermediates and Ornithine Derivatives as Key Precursors for the Biosynthesis of Bioactive Secondary Metabolites.

- PubMed. Neuroprotective Effects and Mechanisms of Action of Multifunctional Agents Targeting Free Radicals, Monoamine Oxidase B and Cholinesterase in Parkinson's Disease Model.

- PubMed. (2018, September 1).

- PubMed Central. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors.

- MDPI. (2023, March 2). Neuroprotective Effects of Carnosic Acid: Insight into Its Mechanisms of Action.

- PubMed. Food-derived Peptides as Promising Neuroprotective Agents: Mechanism and Therapeutic Potential.

- MDPI.

- Chem-Impex. Boc-(4-hydroxy)piperidine.

- MDPI. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo.

- Longdom Publishing. Carboxylic Acids: Molecular Wonders with Pervasive Significance.

- ResearchGate. (PDF)

- PubMed. Synthesis of water soluble glycosides of pentacyclic dihydroxytriterpene carboxylic acids as inhibitors of α-glucosidase.

- MDPI.

- Encyclopedia.pub. (2023, December 18). Alpha-Glucosidase Inhibitory Peptides.

- OUCI. Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors.

- PubMed. LC-MS/MS assay coupled with carboxylic acid magnetic bead affinity capture to quantitatively measure cationic host defense peptides (HDPs) in complex matrices with application to preclinical pharmacokinetic studies.

- PrepChem.com. Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.

- Google Patents. EP3091002A1 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.

- ResearchGate.

- Smolecule. (2S,3R)-3-hydroxypiperidine-2-carboxylic acid.

Sources

- 1. Buy (2S,3R)-3-hydroxypiperidine-2-carboxylic acid | 112241-70-0 [smolecule.com]

- 2. Neuroprotective Effects and Mechanisms of Action of Multifunctional Agents Targeting Free Radicals, Monoamine Oxidase B and Cholinesterase in Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid | C6H11NO3 | CID 11019002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2S,4R)-4-hydroxypiperidine-2-carboxylic acid | C6H11NO3 | CID 10898837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. l-lysine metabolism to N-hydroxypipecolic acid: an integral immune-activating pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of water soluble glycosides of pentacyclic dihydroxytriterpene carboxylic acids as inhibitors of α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. books.rsc.org [books.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. academicjournals.org [academicjournals.org]

- 17. Alpha-Glucosidase Inhibitory Peptides: Sources, Preparations, Identifications, and Action Mechanisms [mdpi.com]

- 18. Alpha-Glucosidase Inhibitory Peptides | Encyclopedia MDPI [encyclopedia.pub]

A Technical Guide to the Biosynthesis of 5-Hydroxypiperidine-3-Carboxylic Acid from L-Lysine

Abstract

5-Hydroxypiperidine-3-carboxylic acid represents a valuable chiral building block in modern medicinal chemistry, offering a rigid scaffold with multiple functionalization points crucial for the development of novel therapeutics. While chemical syntheses have been established, biosynthetic routes from abundant precursors like L-lysine offer a compelling avenue for sustainable and stereoselective production. This technical guide provides an in-depth exploration of a putative biosynthetic pathway for this compound, commencing with the amino acid L-lysine. Grounded in recent enzymatic discoveries and analogous biochemical transformations, this document details the core enzymatic steps, proposes reaction mechanisms, and furnishes field-proven protocols for the key transformations. This guide is intended for researchers, scientists, and drug development professionals engaged in biocatalysis, metabolic engineering, and pharmaceutical synthesis.

Introduction: The Strategic Importance of Hydroxylated Piperidine Scaffolds

The piperidine ring is a privileged scaffold in drug discovery, present in a multitude of approved pharmaceuticals. The introduction of hydroxyl and carboxyl groups onto this ring system dramatically increases its utility by providing handles for further chemical modification, enhancing solubility, and enabling specific interactions with biological targets. This compound, in particular, presents a unique stereochemical and functional arrangement that is of significant interest for the synthesis of complex molecules with precise three-dimensional architectures.

Traditional chemical synthesis of such highly functionalized heterocycles often involves multi-step processes, harsh reaction conditions, and the need for chiral resolutions. Biocatalysis, leveraging the inherent selectivity of enzymes, presents an elegant and sustainable alternative. This guide delineates a plausible and scientifically supported biosynthetic pathway from the readily available and inexpensive amino acid, L-lysine.

A Proposed Biosynthetic Pathway: A "Hydroxylation-First" Approach

While a complete, naturally occurring pathway for the biosynthesis of this compound from L-lysine has not been fully elucidated in a single organism, a putative pathway can be constructed based on the characterization of individual enzymes and analogous biosynthetic routes. The most plausible pathway initiates with the hydroxylation of the lysine side chain, followed by oxidative deamination and cyclization.

Diagram 1: Proposed Biosynthetic Pathway

A high-level overview of the proposed enzymatic cascade from L-Lysine.

This "hydroxylation-first" approach is supported by the recent discovery of enzymes capable of directly hydroxylating free L-lysine, a critical first step that was previously a significant hurdle.[1]

Core Enzymatic Transformations: A Mechanistic Deep Dive

Step 1: Regio- and Stereoselective Hydroxylation of L-Lysine

The inaugural and arguably most critical step is the introduction of a hydroxyl group at the C5 position of L-lysine. This reaction is catalyzed by a recently discovered L-lysine-5-hydroxylase (K5H), a member of the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily.[1]

Enzyme: L-lysine-5-hydroxylase (K5H) Substrates: L-Lysine, α-ketoglutarate, O₂ Cofactor: Fe(II) Products: (2S, 5R)-5-Hydroxy-L-lysine, Succinate, CO₂

Causality of Experimental Choice: The selection of an Fe(II)/α-ketoglutarate-dependent dioxygenase is pivotal. This class of enzymes is renowned for its ability to perform challenging C-H activation and hydroxylation reactions with high regio- and stereoselectivity under mild, aqueous conditions. K5H has been shown to be highly specific for the C5 position of free L-lysine, yielding a single diastereomer, (2S, 5R)-5-hydroxylysine.[1] This exquisite control is paramount for producing a chirally pure downstream product, obviating the need for resolution steps.

Trustworthiness of the System: The reaction mechanism for this superfamily is well-established, involving the binding of Fe(II) and α-ketoglutarate to the active site, followed by the coordination of L-lysine and molecular oxygen. This leads to the oxidative decarboxylation of α-ketoglutarate to succinate and CO₂, generating a highly reactive ferryl-oxo (Fe(IV)=O) intermediate. This potent oxidizing species then abstracts a hydrogen atom from the C5 position of lysine, followed by radical rebound to form the hydroxylated product.

Table 1: Kinetic Parameters of L-lysine-5-hydroxylase (K5H)

| Parameter | Value | Source |

| kcat | 25 ± 1 min⁻¹ | [1] |

| KM (L-lysine) | 1.3 ± 0.2 mM | [1] |

| kcat/KM | 20 ± 3 mM⁻¹min⁻¹ | [1] |

Step 2: Oxidative Deamination of 5-Hydroxy-L-lysine

Following hydroxylation, the α-amino group of (2S, 5R)-5-hydroxy-L-lysine is converted to a ketone, a necessary prelude to cyclization. This transformation is catalyzed by an amino acid oxidase.

Enzyme: L-amino acid oxidase (putative, specific for 5-hydroxy-L-lysine) Substrates: (2S, 5R)-5-Hydroxy-L-lysine, O₂, H₂O Products: 5-Hydroxy-α-keto-ε-aminocaproate, NH₃, H₂O₂

Causality of Experimental Choice: L-amino acid oxidases are flavoenzymes that catalyze the oxidative deamination of L-amino acids. While an oxidase with absolute specificity for 5-hydroxy-L-lysine has yet to be characterized, enzymes like L-lysine-α-oxidase demonstrate the principle of this reaction on the lysine backbone.[2] It is highly probable that an enzyme with this substrate specificity exists or could be engineered. This enzymatic step is a reliable method for generating the α-keto acid precursor required for the subsequent intramolecular cyclization.

Trustworthiness of the System: The reaction proceeds via a hydride transfer from the α-carbon of the amino acid to the FAD cofactor, forming an α-imino acid. This intermediate is then hydrolyzed to the corresponding α-keto acid and ammonia. The reduced FADH₂ is re-oxidized by molecular oxygen, producing hydrogen peroxide. The co-production of hydrogen peroxide necessitates the inclusion of catalase in in-vitro systems to prevent oxidative damage to the enzymes.

Step 3: Intramolecular Cyclization and Rearrangement

The final steps involve the formation of the piperidine ring and the establishment of the final chemical architecture.

Substrate: 5-Hydroxy-α-keto-ε-aminocaproate Intermediate: Δ¹-Piperideine-5-hydroxy-2-carboxylate Product: this compound

Causality and Mechanism: The 5-hydroxy-α-keto-ε-aminocaproate intermediate possesses an aldehyde (in equilibrium with the ketone) and a primary amine in its side chain, making it primed for intramolecular cyclization. The ε-amino group can attack the α-keto group to form a cyclic Schiff base (imine), Δ¹-piperideine-5-hydroxy-2-carboxylate.[3] This cyclization can occur spontaneously or be enzyme-catalyzed.

The subsequent rearrangement to the thermodynamically more stable 3-carboxylic acid isomer is a key transformation. While the precise enzymatic machinery for this step is unknown, it likely involves a series of tautomerization and isomerization steps, potentially catalyzed by an isomerase, to shift the position of the double bond and the carboxyl group. This type of rearrangement is plausible within a biological context to achieve the final product structure.

Experimental Protocols and Workflows

The following protocols are designed as a starting point for the production and analysis of the key intermediates in the proposed biosynthetic pathway.

Workflow for Whole-Cell Biocatalytic Production of (2S, 5R)-5-Hydroxy-L-lysine

This workflow outlines the use of a recombinant E. coli strain expressing L-lysine-5-hydroxylase (K5H) for the bioconversion of L-lysine.

Diagram 2: Whole-Cell Bioconversion Workflow

A step-by-step workflow for the production of 5-hydroxy-L-lysine.

Step-by-Step Methodology:

-

Strain Preparation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the L-lysine-5-hydroxylase (K5H) gene.

-

Cultivation and Induction:

-

Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

-

Use the overnight culture to inoculate a larger volume of Terrific Broth (or similar rich medium). Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Cool the culture to 20°C and induce protein expression with an optimized concentration of IPTG (e.g., 0.1-0.5 mM).

-

Continue incubation at 20°C for 16-24 hours to allow for proper protein folding.

-

-

Whole-Cell Bioconversion:

-

Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).

-

Wash the cell pellet once with a reaction buffer (e.g., 100 mM HEPES, pH 7.5).

-

Resuspend the cells in the reaction buffer to a final OD₆₀₀ of 30-50.

-

To the cell suspension, add the following components to their final concentrations:

-

L-lysine: 50-100 mM

-

α-ketoglutarate: 60-120 mM (a slight molar excess to the lysine)

-

FeSO₄: 0.5 mM

-

L-ascorbate: 5 mM (to maintain iron in the reduced state)

-

-

Incubate the reaction mixture at 30°C with shaking for 24-48 hours. Monitor the reaction progress by taking time-point samples.

-

-

Analysis:

-

Centrifuge the reaction samples to pellet the cells.

-

Analyze the supernatant for the presence of (2S, 5R)-5-hydroxy-L-lysine using LC-MS.

-

In Vitro Assay for L-lysine-5-hydroxylase Activity

This protocol is for determining the kinetic parameters of a purified K5H enzyme.

Step-by-Step Methodology:

-

Enzyme Purification: Express and purify the K5H enzyme, for example, as a His-tagged protein using immobilized metal affinity chromatography (IMAC). A subsequent size-exclusion chromatography step can be used for further purification.[4]

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (100 mM HEPES, pH 7.5).

-

The standard reaction mixture (total volume of 100 µL) should contain:

-

Purified K5H enzyme (e.g., 0.1-0.5 mg/mL)

-

FeSO₄: 0.1 mM

-

α-ketoglutarate: 10 mM

-

L-ascorbate: 2 mM

-

Varying concentrations of L-lysine (e.g., 0.1 to 10 mM)

-

-

-

Assay Procedure:

-

Pre-incubate the reaction mixture without L-lysine for 5 minutes at 30°C.

-

Initiate the reaction by adding the L-lysine substrate.

-

Incubate at 30°C for a defined period (e.g., 10-30 minutes) where the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of 10% trichloroacetic acid or by heat denaturation.

-

Centrifuge to pellet the precipitated protein.

-

-

Quantification:

-

Analyze the supernatant for the formation of 5-hydroxy-L-lysine using a pre-column derivatization (e.g., with OPA) followed by RP-HPLC, or more directly by LC-MS.

-

Calculate initial reaction velocities at each substrate concentration and determine Kм and Vmax by fitting the data to the Michaelis-Menten equation.

-

Conclusion and Future Outlook

The biosynthesis of this compound from L-lysine is a promising frontier in biocatalysis. The discovery of L-lysine-5-hydroxylase has provided the crucial initiating step for a plausible and efficient biosynthetic pathway. While the subsequent enzymatic steps of oxidative deamination and cyclization/rearrangement require further specific enzyme discovery and characterization, the foundational chemistry is well-precedented in biological systems.

Future work should focus on:

-

Enzyme Prospecting: Mining genomic databases for L-amino acid oxidases with activity towards 5-hydroxy-L-lysine.

-

Mechanistic Elucidation: Investigating the mechanism of the cyclization and rearrangement steps to determine if they are spontaneous or require specific enzymes.

-

Metabolic Engineering: Assembling the entire multi-enzyme cascade in a single microbial host to enable one-pot fermentation of L-lysine to the final product.

The successful development of such a pathway would provide a sustainable and cost-effective route to a valuable chiral building block, empowering the next generation of drug discovery and development.

References

Sources

The Enduring Enigma of the Piperidine Ring: A Technical Guide to its Discovery, History, and Modern Applications

Abstract

The piperidine nucleus, a simple six-membered nitrogenous heterocycle, is a cornerstone of natural product chemistry and drug discovery. Its derivatives, the piperidine alkaloids, represent a vast and structurally diverse class of bioactive compounds that have captivated chemists and pharmacologists for centuries. From the infamous poison hemlock that ended the life of Socrates to modern pharmaceuticals, the journey of piperidine alkaloids is a compelling narrative of scientific inquiry, technological advancement, and the ongoing quest for therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery and history of piperidine alkaloids, designed for researchers, scientists, and drug development professionals. We will traverse the timeline of their initial isolation, the intellectual hurdles overcome in their structural elucidation, the evolution of synthetic strategies, and the ever-expanding understanding of their pharmacological significance.

A Historical Odyssey: The Dawn of Piperidine Alkaloid Chemistry

The story of piperidine alkaloids is intrinsically linked to the very genesis of alkaloid chemistry. The 19th century witnessed a paradigm shift in our understanding of the chemical constituents of plants, moving from crude extracts to the isolation of pure, physiologically active compounds.

Coniine: The Archetype and a Chemical Landmark

The saga begins with coniine , the toxic principle of poison hemlock (Conium maculatum). Its isolation and subsequent characterization represent a watershed moment in organic chemistry.

-

1826: The German pharmacist Giseke is credited with the first isolation of the toxic principle from poison hemlock.[1]

-

1881: The brilliant chemist August Wilhelm von Hofmann established the correct molecular formula of coniine as C₈H₁₇N and, through a series of elegant degradation experiments, deduced its structure as 2-propylpiperidine.[1] This was a monumental achievement in an era devoid of modern spectroscopic techniques.

-

1886: In a feat that solidified the principles of structural theory, Albert Ladenburg reported the first total synthesis of a natural alkaloid, racemic coniine.[1][2] This not only confirmed Hofmann's proposed structure but also marked the dawn of synthetic organic chemistry as a powerful tool for verifying and creating complex natural products.

dot graph "Historical_Timeline_of_Coniine" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Discovery" { label = "Discovery & Isolation"; style = "filled"; color = "#E8F0FE"; "1826_Giseke" [label="1826: Giseke isolates\nthe toxic principle\nfrom poison hemlock."]; }

subgraph "cluster_Structure" { label = "Structural Elucidation"; style = "filled"; color = "#FCE8E6"; "1881_Hofmann" [label="1881: Hofmann determines\nthe structure of coniine\nas 2-propylpiperidine."]; }

subgraph "cluster_Synthesis" { label = "Total Synthesis"; style = "filled"; color = "#E6F4EA"; "1886_Ladenburg" [label="1886: Ladenburg achieves\nthe first total synthesis\nof an alkaloid (coniine)."]; }

"1826_Giseke" -> "1881_Hofmann" [label=" Leads to"]; "1881_Hofmann" -> "1886_Ladenburg" [label=" Enables"]; } Caption: Key milestones in the discovery and synthesis of coniine.

Expanding the Family: Piperine, Nicotine, and Lobeline

Following the groundbreaking work on coniine, the late 19th and early 20th centuries saw the isolation and structural elucidation of other prominent piperidine alkaloids, each with its own unique history and biological significance.

-

Piperine: The compound responsible for the pungency of black pepper (Piper nigrum), was first isolated in 1819 by Hans Christian Ørsted.[3] Its structure as the amide of piperic acid and piperidine was established later in the century.

-

Nicotine: The primary psychoactive component of tobacco (Nicotiana tabacum), has a long and complex history of human use. Its isolation is credited to Posselt and Reimann in 1828. The correct structure of this pyridine-pyrrolidine alkaloid was proposed by Pinner in 1893 and confirmed by synthesis by Pictet and Crepieux in 1904.

-

Lobeline: A constituent of Indian tobacco (Lobelia inflata), has a history of use as an emetic and respiratory stimulant.[4] Its complex structure was elucidated in the early 20th century.

From Crude Extracts to Pure Compounds: The Evolution of Isolation and Characterization Techniques

The journey from a plant sample to a pure, structurally characterized alkaloid has been revolutionized by advancements in analytical chemistry. Early methods were laborious and often yielded impure compounds, while modern techniques offer unparalleled precision and efficiency.

Classical Methods: The Art of Extraction and Degradation

The pioneers of alkaloid chemistry relied on a combination of acid-base extraction and chemical degradation to isolate and deduce the structures of these nitrogenous bases.

Experimental Protocol: Classical Acid-Base Extraction of Piperidine Alkaloids

-

Maceration and Extraction: The dried and powdered plant material is moistened with an alkaline solution (e.g., sodium carbonate or ammonia) to liberate the free-base form of the alkaloids.[3] This mixture is then extracted with an organic solvent such as ether or chloroform.[5]

-

Acidification and Partitioning: The organic extract containing the free-base alkaloids is then shaken with a dilute aqueous acid (e.g., hydrochloric or sulfuric acid).[1][6] The basic alkaloids are protonated and form water-soluble salts, which partition into the aqueous layer, leaving behind many non-basic impurities in the organic layer.

-

Basification and Re-extraction: The acidic aqueous solution is then made alkaline with a base (e.g., sodium hydroxide or ammonia) to regenerate the free-base alkaloids, which are then extracted back into an organic solvent.[7]

-

Purification: The resulting crude alkaloid mixture can be further purified by techniques such as crystallization or distillation.

dot graph "Acid_Base_Extraction_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

PlantMaterial [label="Powdered Plant Material"]; AlkalineTreatment [label="Moisten with Alkaline Solution\n(e.g., Na₂CO₃)"]; OrganicExtraction1 [label="Extract with Organic Solvent\n(e.g., Ether)"]; OrganicPhase1 [label="Organic Phase\n(Free-base Alkaloids + Impurities)"]; AqueousPhase1 [label="Aqueous Acid\n(e.g., HCl)"]; Partitioning1 [label="Liquid-Liquid Extraction"]; OrganicPhase2 [label="Organic Phase\n(Neutral & Acidic Impurities)"]; AqueousPhase2 [label="Aqueous Phase\n(Alkaloid Salts)"]; Basification [label="Add Base\n(e.g., NaOH)"]; OrganicExtraction2 [label="Extract with Organic Solvent"]; OrganicPhase3 [label="Organic Phase\n(Purified Free-base Alkaloids)"]; AqueousPhase3 [label="Aqueous Phase\n(Inorganic Salts)"]; Evaporation [label="Evaporate Solvent"]; CrudeAlkaloids [label="Crude Alkaloid Extract"];

PlantMaterial -> AlkalineTreatment; AlkalineTreatment -> OrganicExtraction1; OrganicExtraction1 -> OrganicPhase1; OrganicPhase1 -> Partitioning1; AqueousPhase1 -> Partitioning1; Partitioning1 -> OrganicPhase2; Partitioning1 -> AqueousPhase2; AqueousPhase2 -> Basification; Basification -> OrganicExtraction2; OrganicExtraction2 -> OrganicPhase3; OrganicExtraction2 -> AqueousPhase3; OrganicPhase3 -> Evaporation; Evaporation -> CrudeAlkaloids; } Caption: A generalized workflow for the acid-base extraction of alkaloids.

Structural elucidation in this era was a puzzle-solving exercise involving chemical reactions to break down the molecule into smaller, identifiable fragments. Hofmann's work on coniine, for instance, involved reactions like Hofmann elimination to deduce the piperidine ring and the nature of the alkyl substituent.[8]

The Chromatographic Revolution

The mid-20th century saw the advent of chromatography, a technique that transformed the separation of complex mixtures.

-

Column Chromatography: This technique, using stationary phases like silica gel or alumina, allowed for the separation of alkaloids based on their polarity.[9]

-

Thin-Layer Chromatography (TLC): TLC provided a rapid and simple method for the qualitative analysis of alkaloid extracts and for monitoring the progress of column chromatography separations.[10]

-

Gas Chromatography (GC): For volatile alkaloids like coniine, GC offered high-resolution separation. When coupled with mass spectrometry (GC-MS), it became a powerful tool for both separation and identification.[2][11]

-

High-Performance Liquid Chromatography (HPLC): HPLC has become the workhorse for the analysis and purification of a wide range of alkaloids, offering high resolution, sensitivity, and the ability to handle non-volatile and thermally labile compounds.[1][12] Preparative HPLC allows for the isolation of highly pure alkaloids for further study.[13]

Table 1: Comparison of Traditional and Modern Alkaloid Extraction and Purification Techniques

| Technique | Principle | Advantages | Disadvantages |

| Maceration | Soaking plant material in a solvent | Simple, inexpensive | Time-consuming, inefficient |

| Soxhlet Extraction | Continuous extraction with a cycling solvent | More efficient than maceration | Requires heat, potential for thermal degradation of compounds[14] |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls | Faster, more efficient than conventional methods[7] | Requires specialized equipment |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample | Very fast, efficient, reduced solvent consumption[15] | Requires specialized equipment, potential for localized overheating |

| Column Chromatography | Separation based on differential adsorption to a stationary phase | Good for preparative scale purification | Can be time-consuming, requires significant amounts of solvent |

| Preparative HPLC | High-resolution separation based on partitioning between a mobile and stationary phase | High purity, automated | Expensive, limited sample loading capacity |

The Spectroscopic Era: Unveiling Molecular Architecture

The development of spectroscopic techniques in the latter half of the 20th century provided chemists with unprecedented tools to directly probe the structure of molecules, rendering the laborious methods of chemical degradation largely obsolete.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about conjugated systems within a molecule.

-